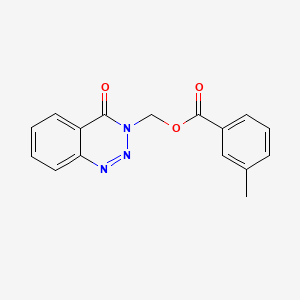

2-Oxo-2-(p-Tolylamino)ethyl-3-Acetylindolizin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

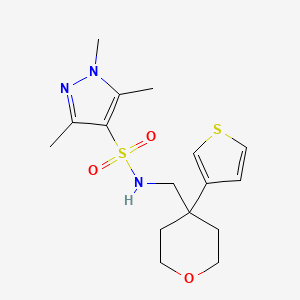

The compound "2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate" is a part of chemical research focused on synthesizing novel compounds with potential applications in various fields, including materials science and pharmacology. This compound, characterized by its unique molecular structure, falls within the broader category of heterocyclic compounds, which are of significant interest due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, utilizing reagents like ethyl 3-[(dimethylamino)methylidene]pyruvate and diethyl 3-[(dimethylamino)methylidene]-2-oxosuccinate with hydrazine monohydrochloride to afford regioselectively 1-substituted ethyl 1H-pyrazole-5-carboxylates and diethyl 1H-pyrazole-3,4-dicarboxylates respectively (Hanzlowsky et al., 2003). Such methodologies could be adapted or serve as inspiration for the synthesis of "2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate" by modifying the starting materials or reaction conditions to incorporate the specific functional groups and core structure of the target compound.

Molecular Structure Analysis

The detailed molecular structure analysis often involves spectroscopic methods like NMR, IR, and X-ray crystallography. For example, a study on a related compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, utilized X-ray diffraction to confirm its structure, showcasing the importance of these techniques in elucidating the arrangement of atoms within a molecule (Marjani, 2013).

Wissenschaftliche Forschungsanwendungen

Antikrebs-Eigenschaften

2-Oxo-2-(p-Tolylamino)ethyl-3-Acetylindolizin-1-carboxylat: zeigt vielversprechende Antikrebsaktivität. Forscher haben seine Auswirkungen auf Leberkrebszellen (LIHC) untersucht. Zu den wichtigsten Ergebnissen gehören:

- Protein-Interaktionen: Molekulare Docking-Studien zeigen wertvolle Interaktionen zwischen der Verbindung und den Proteinen AKT1 und CDK2 mit negativen Bindungsenergien von -10,4 kcal/mol bzw. -9,6 kcal/mol .

Immuntherapie-Potenzial

Bioinformatik-Tools sagen voraus, dass This compound als neuer Kandidat für die Immunzell-Targeting dienen könnte. Insbesondere könnte es Immunzellen wie Makrophagen, Neutrophile, Eosinophile und CD8+ T-Zellen innerhalb der Tumormikroumgebung (TME) beeinflussen. Dies deutet auf potenzielle zukünftige klinische Anwendungen in der Immuntherapie hin .

Photokatalyse und Grüne Chemie

Obwohl dies nicht direkt mit biologischen Anwendungen zusammenhängt, deutet die Struktur dieser Verbindung auf ein Potenzial in der Photokatalyse und grünen Chemie hin. Forscher könnten seine Verwendung in umweltfreundlichen Syntheseprozessen untersuchen .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives, in general, interact with their targets, leading to changes that can result in diverse biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial, antitubercular, and antidiabetic effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the therapeutic effects observed in various diseases .

Result of Action

Given that indole derivatives have been associated with a wide range of biological activities , it can be inferred that this compound may also have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

[2-(4-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-13-6-8-15(9-7-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-10-4-3-5-17(16)22/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIQZDFLIIOXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)

![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B2487103.png)

![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)

![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)